molecular formula C30H48O5 B039498 Ganoderiol D CAS No. 114567-45-2

Ganoderiol D

Cat. No.: B039498
CAS No.: 114567-45-2
M. Wt: 488.7 g/mol
InChI Key: NAETYGPWGSNZTO-ZWETUDJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetyl benzoyl lathyrol is a small molecule compound known for its use in cosmetic products, particularly in whitening creams. It is also reported to be a skin conditioning agent .

Chemical Reactions Analysis

Diacetyl benzoyl lathyrol undergoes various chemical reactions typical of diterpenoids. These reactions include:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Mechanism of Action

The exact mechanism of action of diacetyl benzoyl lathyrol is not fully understood. studies on similar lathyrane diterpenoids suggest that they may exert their effects by interacting with specific molecular targets and pathways. For example, classical protein kinase C (PKC) isoforms, especially PKCβ, have been implicated in the proliferation of neural progenitor cells . The compound’s structure allows it to interact with multiple targets, making it a versatile agent in biological systems.

Comparison with Similar Compounds

Diacetyl benzoyl lathyrol is unique among diterpenoids due to its specific acylation pattern. Similar compounds include:

Properties

CAS No.

114567-45-2

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

4,4,10,13,14-pentamethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione

InChI

InChI=1S/C30H48O5/c1-18(8-9-24(34)30(7,35)17-31)19-10-15-29(6)25-20(11-14-28(19,29)5)27(4)13-12-23(33)26(2,3)22(27)16-21(25)32/h18-19,22,24,31,34-35H,8-17H2,1-7H3

InChI Key

NAETYGPWGSNZTO-ZWETUDJHSA-N

Isomeric SMILES

C[C@H](CCC(C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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